molecular formula C2HCl3O2 B1456354 Trichloro(2-~13~C)acetic acid CAS No. 32479-99-5

Trichloro(2-~13~C)acetic acid

Cat. No. B1456354
Key on ui cas rn: 32479-99-5
M. Wt: 164.38 g/mol
InChI Key: YNJBWRMUSHSURL-VQEHIDDOSA-N
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Patent
US03952028

Procedure details

A quantity of 135 g. (0.53 mole) p-chloroiodosobenzene is suspended in 800 ml. of methylene chloride contained in a 2-liter Erlenmeyer flask. To the suspension is added 190 g. (1.16 mole) trichloroacetic acid dissolved in 500 ml. of methylene chloride with agitation over a 5-minute period, the reaction temperature being maintained at room temperature. After 30 minutes, the solution is filtered and solvent is removed under reduced pressure. The solid residue is triturated with ether and filtered. The solid is collected on the filter, washed with ether and dried. The slightly off-white crystalline solid thereby obtained melts with decomposition at 155°-157°C. The yield is 80-85%. The carbon, hydrogen and iodine analyses and infrared spectra are consistent with the named structure. The substitution of dichloroacetic acid for trichloroacetic acid gives the corresponding 4-chloro-bis(dichloroacetoxy)iodobenzene which melts at 111°-112°C. with decomposition.
Name
p-chloroiodosobenzene
Quantity
0.53 mol
Type
reactant
Reaction Step One
Quantity
1.16 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8]=O)=[CH:4][CH:3]=1.[Cl:10][C:11]([Cl:16])([Cl:15])[C:12]([OH:14])=[O:13]>C(Cl)Cl>[Cl:10][C:11]([Cl:16])([Cl:15])[C:12]([OH:14])=[O:13].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[C:4]([O:13][C:12](=[O:14])[C:11]([Cl:16])([Cl:15])[Cl:10])[C:3]=1[O:14][C:12](=[O:13])[C:11]([Cl:16])([Cl:15])[Cl:10]

Inputs

Step One
Name
p-chloroiodosobenzene
Quantity
0.53 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)I=O
Step Two
Name
Quantity
1.16 mol
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the suspension is added 190 g
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue is triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid is collected on the filter
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
at 155°-157°C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(C(=O)O)(Cl)Cl
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)I)OC(C(Cl)(Cl)Cl)=O)OC(C(Cl)(Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03952028

Procedure details

A quantity of 135 g. (0.53 mole) p-chloroiodosobenzene is suspended in 800 ml. of methylene chloride contained in a 2-liter Erlenmeyer flask. To the suspension is added 190 g. (1.16 mole) trichloroacetic acid dissolved in 500 ml. of methylene chloride with agitation over a 5-minute period, the reaction temperature being maintained at room temperature. After 30 minutes, the solution is filtered and solvent is removed under reduced pressure. The solid residue is triturated with ether and filtered. The solid is collected on the filter, washed with ether and dried. The slightly off-white crystalline solid thereby obtained melts with decomposition at 155°-157°C. The yield is 80-85%. The carbon, hydrogen and iodine analyses and infrared spectra are consistent with the named structure. The substitution of dichloroacetic acid for trichloroacetic acid gives the corresponding 4-chloro-bis(dichloroacetoxy)iodobenzene which melts at 111°-112°C. with decomposition.
Name
p-chloroiodosobenzene
Quantity
0.53 mol
Type
reactant
Reaction Step One
Quantity
1.16 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8]=O)=[CH:4][CH:3]=1.[Cl:10][C:11]([Cl:16])([Cl:15])[C:12]([OH:14])=[O:13]>C(Cl)Cl>[Cl:10][C:11]([Cl:16])([Cl:15])[C:12]([OH:14])=[O:13].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[C:4]([O:13][C:12](=[O:14])[C:11]([Cl:16])([Cl:15])[Cl:10])[C:3]=1[O:14][C:12](=[O:13])[C:11]([Cl:16])([Cl:15])[Cl:10]

Inputs

Step One
Name
p-chloroiodosobenzene
Quantity
0.53 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)I=O
Step Two
Name
Quantity
1.16 mol
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the suspension is added 190 g
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue is triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid is collected on the filter
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
at 155°-157°C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(C(=O)O)(Cl)Cl
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)I)OC(C(Cl)(Cl)Cl)=O)OC(C(Cl)(Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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